

In-Depth Technical Guide to Roxatidine Hemioxalate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Roxatidine Hemioxalate*

Cat. No.: *B586261*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Roxatidine Hemioxalate**. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

Roxatidine Hemioxalate is the hemioxalate salt of Roxatidine, a second-generation histamine H₂-receptor antagonist. Roxatidine itself is the active metabolite of Roxatidine Acetate.^[1] The hemioxalate form enhances the stability and bioavailability of the active pharmaceutical ingredient.

Table 1: Physicochemical Properties of **Roxatidine Hemioxalate**

Property	Value	Source(s)
Chemical Name	2-hydroxy-N-(3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)acetamide, oxalate (2:1)	[2]
CAS Number	110925-92-3	[3]
Molecular Formula	C ₁₉ H ₂₈ N ₂ O ₇	[4]
Molecular Weight	396.4 g/mol	[4]
Appearance	White to off-white solid	[2]
Melting Point	59-60 °C (for Roxatidine free base)	[5]
Solubility	Soluble in DMSO (up to 25 mg/ml, for Roxatidine free base)	[5]
logP (Roxatidine)	1.5 (Computed)	[6]
pKa (Roxatidine)	13.34 ± 0.10 (Predicted)	[5]

Chemical Structure

Roxatidine possesses a core structure featuring a piperidinylmethylphenoxypropyl group attached to a hydroxyacetamide moiety. The hemioxalate salt is formed by the reaction of two molecules of roxatidine with one molecule of oxalic acid.

Chemical Structure of Roxatidine

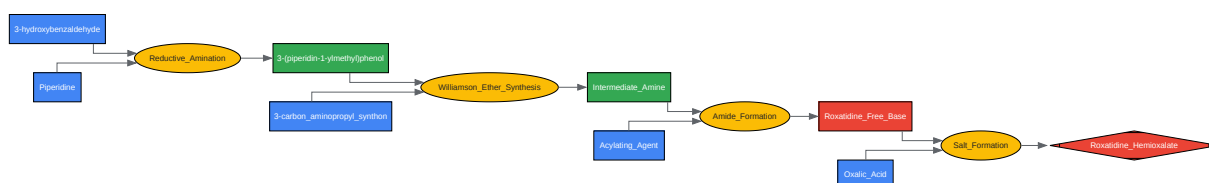
Chemical Structure of Oxalic Acid

Synthesis

The synthesis of **Roxatidine Hemioxalate** involves the initial synthesis of the roxatidine free base, followed by salt formation with oxalic acid. The synthesis of roxatidine typically proceeds as follows:

- Reductive Amination: Reaction of 3-hydroxybenzaldehyde with piperidine to form 3-(piperidin-1-ylmethyl)phenol.[1]
- Williamson Ether Synthesis: The resulting phenol is reacted with a suitable 3-carbon aminopropyl synthon.
- Amide Formation: The primary amine is then acylated to introduce the hydroxyacetamide group, yielding roxatidine.[1]
- Salt Formation: Roxatidine free base is then reacted with oxalic acid in a 2:1 molar ratio in a suitable solvent to precipitate **Roxatidine Hemioxalate**.

Experimental Workflow for Roxatidine Synthesis



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Caption: Synthesis of **Roxatidine Hemioxalate**.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of roxatidine in various matrices.

Table 2: HPLC Method Parameters for Roxatidine Analysis

Parameter	Condition
Column	Information not available
Mobile Phase	Information not available
Flow Rate	Information not available
Detection	Information not available
Injection Volume	Information not available
Run Time	Information not available

Experimental Protocol for HPLC Analysis:

- **Standard and Sample Preparation:** Prepare standard solutions of roxatidine and sample solutions by dissolving in the mobile phase.
- **Chromatographic Conditions:** Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.
- **Injection and Data Acquisition:** Inject the prepared solutions and record the chromatograms.
- **Quantification:** Determine the concentration of roxatidine in the samples by comparing the peak areas with those of the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the determination of roxatidine.

Table 3: LC-MS Method Parameters for Roxatidine Analysis

Parameter	Condition
Chromatography	Information not available
Mass Spectrometry	Information not available

Experimental Protocol for LC-MS Analysis:

- **Sample Preparation:** Extract roxatidine from the matrix using a suitable solvent.
- **LC Separation:** Separate the analyte from other components using the specified LC conditions.
- **MS Detection:** Detect and quantify roxatidine using the specified mass spectrometer settings.

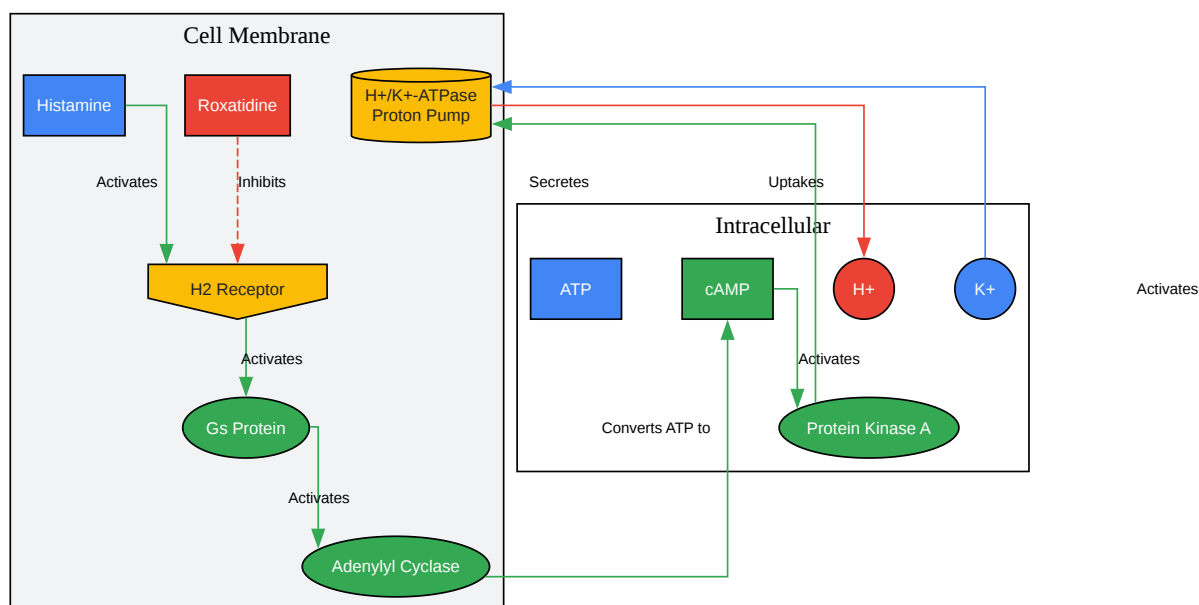
Mechanism of Action and Signaling Pathways

Roxatidine is a competitive antagonist of the histamine H2 receptor, which is primarily located on the parietal cells of the gastric mucosa. By blocking this receptor, roxatidine inhibits the secretion of gastric acid.

Histamine H2 Receptor Signaling Pathway

Histamine, upon binding to the H2 receptor, activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the H⁺/K⁺-ATPase proton pump, leading to gastric acid secretion.^{[7][8]} Roxatidine competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this entire pathway.

Histamine H2 Receptor Signaling Pathway



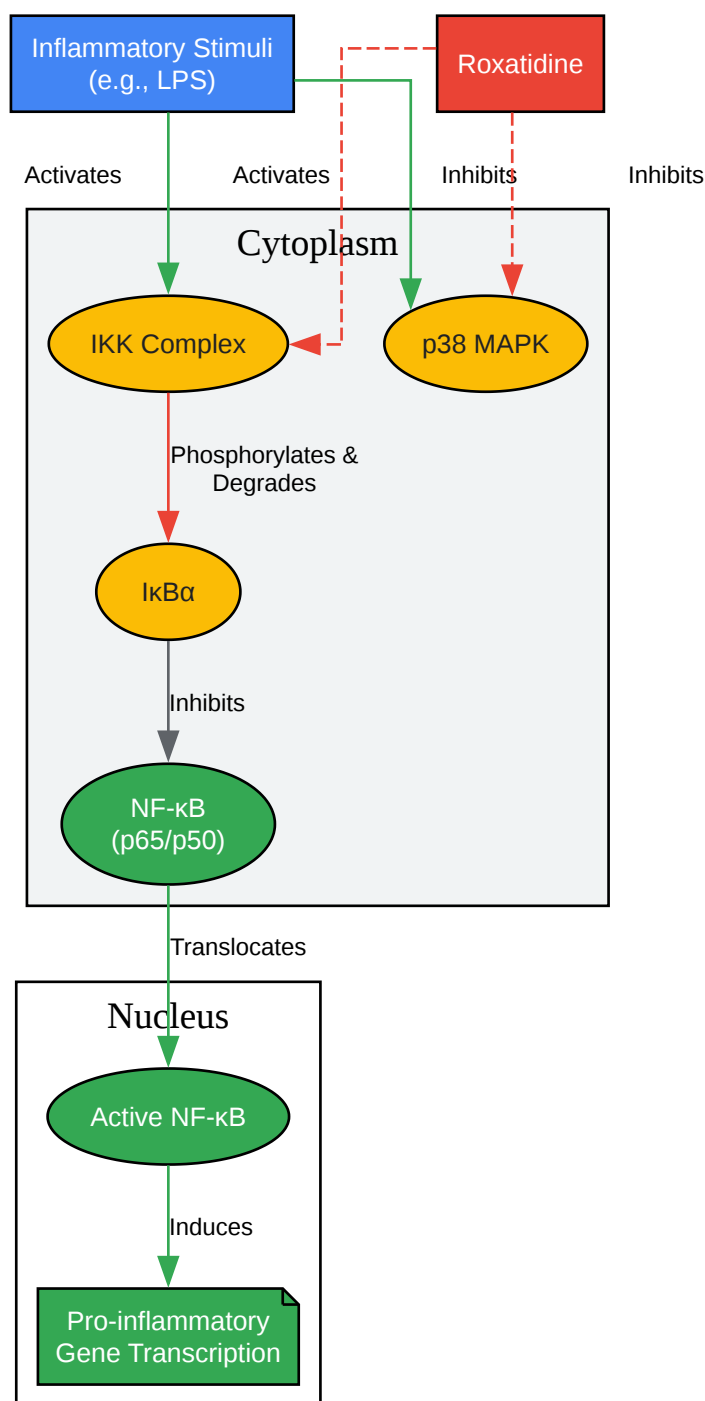
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Caption: Inhibition of Gastric Acid Secretion by Roxatidine.

Anti-inflammatory Effects via NF- κ B and p38 MAPK Pathways

Recent studies have indicated that roxatidine also possesses anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF- κ B) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[9][10][11][12] These pathways are crucial in the inflammatory response, and their inhibition by roxatidine contributes to its therapeutic effects beyond acid suppression.

Inhibition of NF- κ B and p38 MAPK Pathways by Roxatidine



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Caption: Anti-inflammatory Mechanism of Roxatidine.

Spectral Data

Detailed experimental spectral data for **Roxatidine Hemioxalate** is not readily available in the public domain. The following represents typical spectral characteristics that would be expected based on its structure and data from related compounds.

Table 4: Predicted Spectral Data for **Roxatidine Hemioxalate**

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons of the phenoxy ring, aliphatic protons of the piperidine and propyl chains, and the methylene protons of the hydroxyacetamide group. The presence of the oxalate counter-ion may cause slight shifts in the signals of nearby protons.
¹³ C NMR	Resonances for the aromatic carbons, aliphatic carbons of the piperidine and propyl groups, the carbonyl carbon of the amide, and the methylene carbon of the hydroxyacetamide. The carboxylate carbon of the oxalate would also be present.
FT-IR (cm ⁻¹)	Characteristic peaks for O-H stretching (alcohol and carboxylic acid), N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (ether and alcohol), and aromatic C-H and C=C stretching.
Mass Spectrometry (m/z)	The mass spectrum would be expected to show the molecular ion peak for the roxatidine free base. Fragmentation patterns would likely involve cleavage of the ether linkage, the amide bond, and fragmentation of the piperidine ring.

Conclusion

Roxatidine Hemioxalate is a well-established histamine H2-receptor antagonist with a clear mechanism of action for reducing gastric acid secretion. Its chemical properties and structure

are well-defined, and robust analytical methods exist for its quantification. Emerging research on its anti-inflammatory effects through the inhibition of NF- κ B and p38 MAPK pathways suggests a broader therapeutic potential for this compound. This guide provides a foundational understanding for researchers and professionals working with **Roxatidine Hemioxalate**.

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